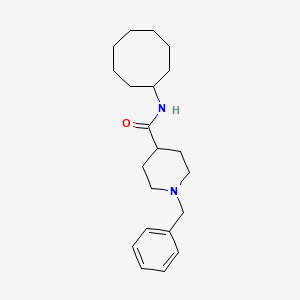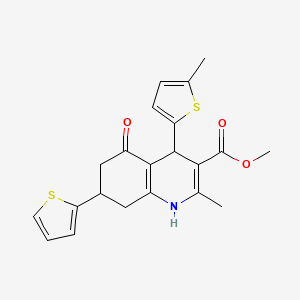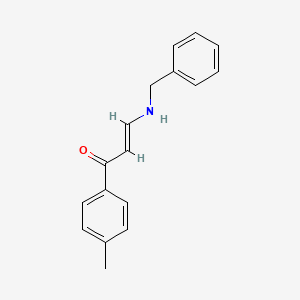
1-benzyl-N-cyclooctyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-cyclooctyl-4-piperidinecarboxamide (commonly known as BTCP) is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in 1973 and has been extensively studied for its potential pharmacological applications. BTCP is a potent and selective dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of BTCP is based on its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, BTCP increases the concentration of dopamine in the synapse, which leads to enhanced dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTCP are mainly related to its ability to increase dopamine signaling. This leads to a variety of effects such as increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. However, excessive dopamine signaling can also lead to adverse effects such as addiction, psychosis, and neurotoxicity.
実験室実験の利点と制限
One of the main advantages of using BTCP in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, the use of BTCP is also associated with some limitations such as its potential for abuse and neurotoxicity.
将来の方向性
There are several future directions for the research on BTCP. One potential direction is the development of new derivatives with improved pharmacological properties such as increased selectivity and reduced toxicity. Another direction is the investigation of the role of BTCP in the regulation of other neurotransmitters such as serotonin and norepinephrine. Finally, the potential therapeutic applications of BTCP in the treatment of various neurological disorders should be further investigated.
合成法
The synthesis of BTCP involves a multi-step process that starts with the reaction of cyclooctanone with benzylmagnesium chloride to form a Grignard reagent. The Grignard reagent is then reacted with piperidine to form the corresponding alcohol, which is subsequently converted to the carboxylic acid. Finally, the carboxylic acid is treated with thionyl chloride to form the desired amide product.
科学的研究の応用
BTCP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.
特性
IUPAC Name |
1-benzyl-N-cyclooctylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-21(22-20-11-7-2-1-3-8-12-20)19-13-15-23(16-14-19)17-18-9-5-4-6-10-18/h4-6,9-10,19-20H,1-3,7-8,11-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPSSKRLOJJMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)
![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)

![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)

